molecular formula C26H27N3O4S B11437399 N-benzyl-N-ethyl-2-[2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]acetamide

N-benzyl-N-ethyl-2-[2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]acetamide

Cat. No.: B11437399
M. Wt: 477.6 g/mol
InChI Key: CYWLKVWIZDQBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-ethyl-2-[2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]acetamide is a complex organic compound with a unique structure that includes a benzothiadiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2-[2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]acetamide typically involves multiple steps. One common method includes the reaction of 2-ethylphenylamine with benzyl chloride to form N-benzyl-2-ethylphenylamine. This intermediate is then reacted with ethyl chloroacetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-[2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-benzyl-N-ethyl-2-[2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-[2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the substrate from accessing the active site .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-[(2-ethylphenyl)amino]acetamide
  • N-ethyl-2-[(2-ethylphenyl)amino]acetamide
  • N-benzyl-2-[(2-phenyl)amino]acetamide

Uniqueness

N-benzyl-N-ethyl-2-[2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]acetamide is unique due to its benzothiadiazine ring system, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C26H27N3O4S

Molecular Weight

477.6 g/mol

IUPAC Name

N-benzyl-N-ethyl-2-[2-(2-ethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide

InChI

InChI=1S/C26H27N3O4S/c1-3-21-14-8-9-15-22(21)29-26(31)28(23-16-10-11-17-24(23)34(29,32)33)19-25(30)27(4-2)18-20-12-6-5-7-13-20/h5-17H,3-4,18-19H2,1-2H3

InChI Key

CYWLKVWIZDQBDG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)N(CC)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.